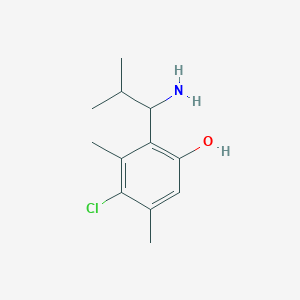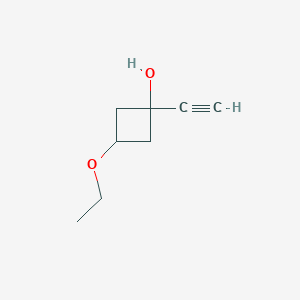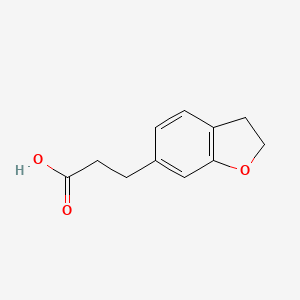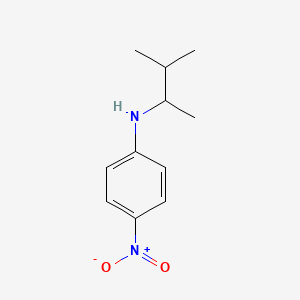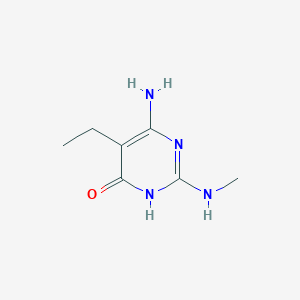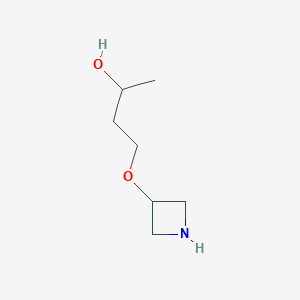
4-(Azetidin-3-yloxy)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yloxy)butan-2-ol is an organic compound with the molecular formula C7H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)butan-2-ol typically involves the reaction of azetidine with butan-2-ol under specific conditions. One common method is the alkylation of azetidine with butan-2-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yloxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
4-(Azetidin-3-yloxy)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yloxy)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle.
Butan-2-ol: A secondary alcohol with the molecular formula C4H10O.
Uniqueness
4-(Azetidin-3-yloxy)butan-2-ol is unique due to the presence of both an azetidine ring and a hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxy)butan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(9)2-3-10-7-4-8-5-7/h6-9H,2-5H2,1H3 |
Clé InChI |
VAMCOHNGTUJPAW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC1CNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


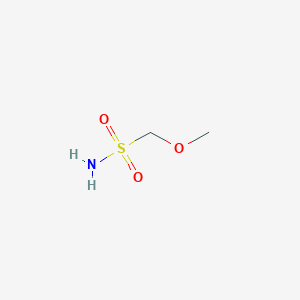

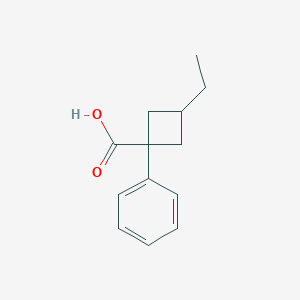
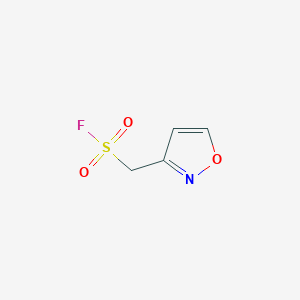
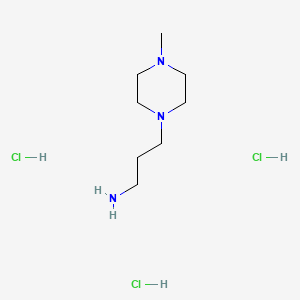
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
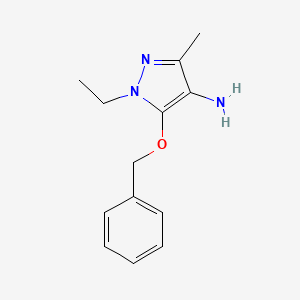
![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
